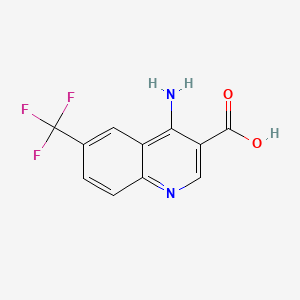

4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid

カタログ番号 B595780

CAS番号:

1215999-02-2

分子量: 256.184

InChIキー: KSYFZAMZMXPMQD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

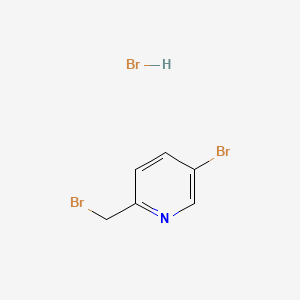

“4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H7F3N2O2 . It is used for experimental and research purposes .

Synthesis Analysis

The synthesis of similar compounds involves various methods such as the Doebner pyruvic acid method . An oxidative desulfurization-fluorination reaction was employed to introduce a trifluoromethyl group at the N-1 position as a key step .Molecular Structure Analysis

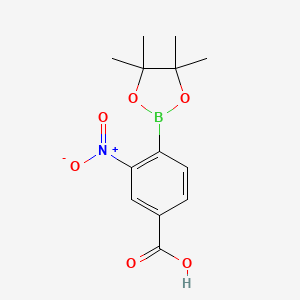

The molecular structure of “4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid” consists of a quinoline ring with a trifluoromethyl group at the 6-position, an amino group at the 4-position, and a carboxylic acid group at the 3-position .Chemical Reactions Analysis

The chemical reactions involving similar compounds include various protocols such as iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis, and activation by lithium fluoride or magnesium chloride .Physical And Chemical Properties Analysis

The molecular weight of “4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid” is 256.18 . More specific physical and chemical properties are not available in the search results.科学的研究の応用

1. Synthesis and Antibacterial Properties:

- Quinoline derivatives, including those with a 7-trifluoromethyl substitution, have been synthesized and shown to possess promising antibacterial activity. For instance, amino acid functionalized quinolines have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).

- Novel pyrazolo[3,4-d]pyrimidine derivatives, synthesized through reactions involving 4-hydrazino-8-(trifluoromethyl)quinoline, have shown potential as antimicrobial agents (Holla et al., 2006).

Anticancer Activity and Molecular Docking Studies

2. Potential Anticancer Agents:

- Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity. Some of these compounds exhibited significant anticancer activity, outperforming standard drugs like doxorubicin in certain cases. Molecular docking studies suggest their mechanism of action could involve inhibition of human Topoisomerase II alpha (hTopoIIα), a known target in cancer therapy (Bhatt et al., 2015).

Synthesis and Photophysical Properties

3. Development of Fluorophores:

- Synthesis of azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) has been achieved. These compounds, including derivatives of 7-hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, show interesting photophysical properties that could be useful in various scientific applications (Padalkar & Sekar, 2014).

Novel Synthesis Methods and Applications

4. Innovative Synthesis Techniques:

- Quinoline derivatives have been synthesized through novel methods like the Passerini-/Ugi-Type reaction. These methods yield α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, showcasing the versatility of quinoline compounds in organic synthesis (Madhu et al., 2022).

特性

IUPAC Name |

4-amino-6-(trifluoromethyl)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)5-1-2-8-6(3-5)9(15)7(4-16-8)10(17)18/h1-4H,(H2,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYFZAMZMXPMQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673691 |

Source

|

| Record name | 4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid | |

CAS RN |

1215999-02-2 |

Source

|

| Record name | 4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B595699.png)

![2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane](/img/structure/B595710.png)

![8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B595713.png)